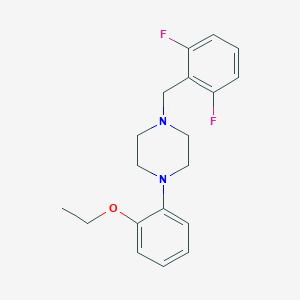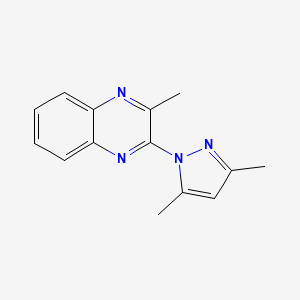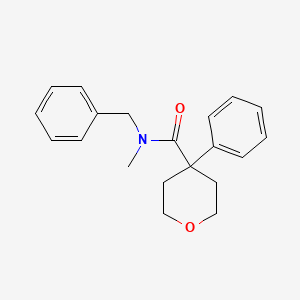
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as CMPD101, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Mécanisme D'action
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is a small molecule inhibitor of PTP1B, which is a key regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to a decrease in insulin sensitivity. Inhibition of PTP1B activity by N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide leads to an increase in insulin receptor phosphorylation and downstream signaling, resulting in improved insulin sensitivity and glucose homeostasis.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, it has been shown to reduce body weight and adiposity in high-fat diet-induced obese mice. These effects are likely due to the inhibition of PTP1B activity, which leads to an increase in insulin sensitivity and glucose uptake in peripheral tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is its specificity for PTP1B inhibition. This allows for the study of the specific effects of PTP1B inhibition on insulin signaling and glucose homeostasis. However, one limitation of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is its relatively low potency compared to other PTP1B inhibitors. This can make it more difficult to achieve complete inhibition of PTP1B activity in cell-based assays and animal studies.
Orientations Futures
There are several potential future directions for the study of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. One area of interest is the development of more potent and selective PTP1B inhibitors for use in preclinical and clinical studies. In addition, the effects of PTP1B inhibition on other metabolic pathways, such as lipid metabolism and inflammation, warrant further investigation. Finally, the potential therapeutic applications of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome, should be explored.
Méthodes De Synthèse
The synthesis of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide involves several steps, including the reaction of 1-naphthylamine with cyclopropanecarbonyl chloride to yield N~1~-cyclopropyl-1-naphthylamine. This intermediate is then reacted with methylsulfonyl chloride to form N~1~-cyclopropyl-N~2~-(methylsulfonyl)-1-naphthylamine. Finally, the amide bond is formed by reacting this intermediate with glycine methyl ester hydrochloride to yield N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide.
Applications De Recherche Scientifique
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and inhibition of PTP1B activity has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to improve glucose tolerance and insulin sensitivity in high-fat diet-induced obese mice, as well as in db/db mice, which are a genetic model of type 2 diabetes.
Propriétés
IUPAC Name |
N-cyclopropyl-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-22(20,21)18(11-16(19)17-13-9-10-13)15-8-4-6-12-5-2-3-7-14(12)15/h2-8,13H,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBQEIRBZJQTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4,5-dimethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5806887.png)

![3-(3,4-dimethoxyphenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806905.png)




![1-benzyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5806955.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5806957.png)
![2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5806964.png)


![dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5806986.png)